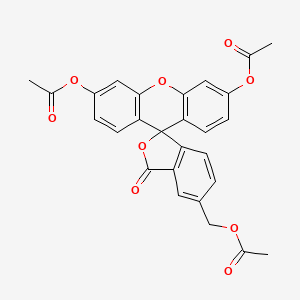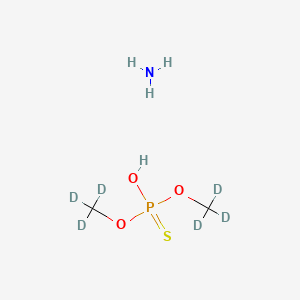
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is a deuterium-labeled compound with the molecular formula C2H4D6NO3PS and a molecular weight of 165.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves the deuterium labeling of O,O-Dimethyl Phosphorothionate. The reaction typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . The reaction conditions often include controlled temperatures and specific catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chemicals and advanced reaction vessels to maintain the integrity of the deuterium labeling. The product is then purified and packaged under stringent conditions to ensure its stability and quality .
Chemical Reactions Analysis
Types of Reactions
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorodithioates.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphorothioates, phosphorodithioates, and substituted phosphorothionates, depending on the specific reagents and conditions used .
Scientific Research Applications
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s behavior in various systems. It primarily acts by inhibiting certain enzymes or interacting with specific receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
O,O-Dimethyl Phosphorothionate: The non-deuterated version of the compound.
O,O-Dimethyl Phosphorodithioate-d6 Potassium Salt: Another deuterium-labeled phosphorothionate compound.
Uniqueness
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
Properties
Molecular Formula |
C2H10NO3PS |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
azane;hydroxy-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1D3,2D3; |
InChI Key |
GIUYHMYPEVIYCM-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(O)OC([2H])([2H])[2H].N |
Canonical SMILES |
COP(=S)(O)OC.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
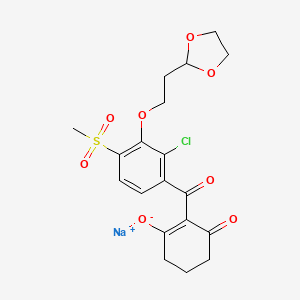
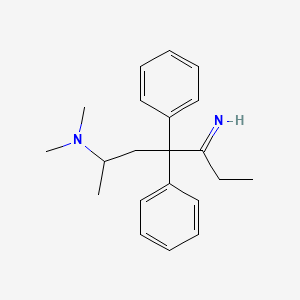
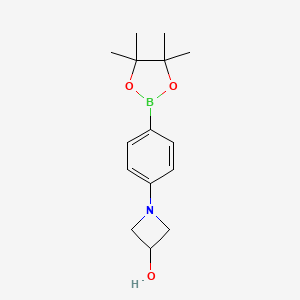

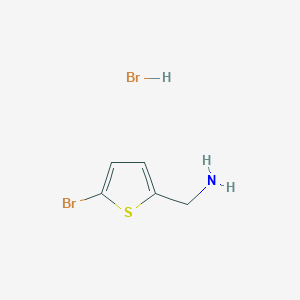
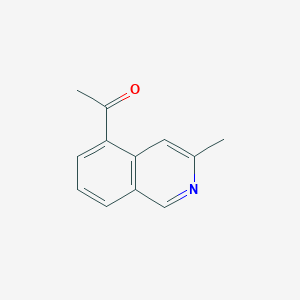
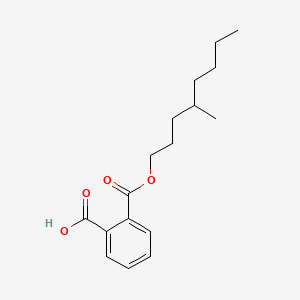
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
